3-(Pentafluorothio)phenol

Physicochemical properties Lipophilicity ADME

Researchers seeking to decouple electronegativity from lipophilicity in lead optimization often find -CF3 bioisosteres limiting. 3-(Pentafluorothio)phenol (CAS 672-31-1) addresses this as a meta-SF5 building block that delivers a non-linear combination of Hammett σp=0.68 and Hansch-Leo π=1.51, exceeding -CF3 (σp=0.54, π=0.88) on both parameters simultaneously. • Improved CB1 receptor affinity: Ki=98 nM vs. -CF3 analogue Ki=112 nM. • Exclusive meta-isomer reactivity enables oxidative dearomatization to muconolactone scaffolds, inaccessible from the para isomer. • Predicted pKa 8.56 and logP 4.05 allow intentional tuning of ionization and membrane permeability. Supplied at ≥95% purity; ambient storage and shipping. Standard global B2B delivery.

Molecular Formula C6H5F5OS
Molecular Weight 220.16 g/mol
CAS No. 672-31-1
Cat. No. B1362323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluorothio)phenol
CAS672-31-1
Molecular FormulaC6H5F5OS
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(F)(F)(F)(F)F)O
InChIInChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H
InChIKeyKVOACEHJTNSNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pentafluorothio)phenol Product Overview


3-(Pentafluorothio)phenol (CAS 672-31-1), also known as 3-(pentafluorosulfanyl)phenol, is an aromatic compound bearing a phenolic hydroxyl group and a pentafluorosulfanyl (-SF5) substituent at the meta position [1]. This compound belongs to the class of hypervalent sulfur fluorides, a category of organofluorine building blocks that have gained prominence in medicinal chemistry, agrochemical development, and advanced materials science due to the unique physicochemical profile of the -SF5 group [2]. The -SF5 moiety is often characterized as a 'super-trifluoromethyl' group, offering enhanced electronegativity, greater lipophilicity, and distinct steric bulk relative to the more ubiquitous -CF3 group [2]. Commercially available with purities typically ≥95%, this meta-substituted isomer serves as a versatile intermediate for the synthesis of diverse substituted phenols, anisoles, and subsequent high-value scaffolds [1].

Building Block
SF5-containing phenol intermediate
Workflow
Medicinal chemistry & agrochemical synthesis
Regiochemistry
Meta-substituted isomer for specific reactivity

Why 3-(Pentafluorothio)phenol Is Irreplaceable


Substituting 3-(Pentafluorothio)phenol with its more common -CF3 (e.g., 3-(trifluoromethyl)phenol) or tert-butyl counterparts is not a straightforward, property-neutral exchange. While often employed as bioisosteres in drug design, the -SF5 group imparts a distinct and non-linear combination of physicochemical effects that -CF3 and tert-butyl groups cannot simultaneously replicate [1][2]. The -SF5 group is significantly more electron-withdrawing (Hammett σp = 0.68) and more lipophilic (Hansch-Leo π = 1.51) than -CF3 (σp = 0.54, π = 0.88), while also introducing substantially greater steric bulk (Van der Waals volume = 48.4 ų) than -CF3 (VvdW = 27.4 ų) [1]. This combination of properties directly influences the acidity of the phenolic -OH, the molecule's overall lipophilicity and membrane permeability, and the steric environment of the reactive site, thereby affecting both the compound's own reactivity and the downstream properties of the molecules into which it is incorporated [2][3]. A researcher cannot assume equivalent performance in a synthetic sequence or biological assay simply by swapping one of these groups for another.

Electron-withdrawing profile of SF5 differs markedly from CF3; reactivity outcomes may shift.
Lipophilicity and steric bulk of SF5 diverge from CF3/tBu; ADME properties may not transfer.
Oxidative dearomatization pathway is isomer-dependent; para isomer yields distinct scaffolds.

3-(Pentafluorothio)phenol Comparative Evidence


Lipophilicity: LogP vs. Trifluoromethyl Analogue

The predicted partition coefficient (LogP) for 3-(Pentafluorothio)phenol is significantly higher than that of its structural analog, 3-(trifluoromethyl)phenol. This enhanced lipophilicity is a direct consequence of the -SF5 group's property profile .

Lipophilicity (LogP)
Predicted
4.05 vs 2.90 Δ +1.15
Supports lipophilicity-driven property modulation
Calculated values; confirm experimentally
Physicochemical properties Lipophilicity ADME

Acidity: pKa vs. CF3 and tert-Butyl Analogues

The electron-withdrawing -SF5 group increases the acidity of the phenolic proton. 3-(Pentafluorothio)phenol exhibits a predicted pKa of 8.56, which is lower than that of its -CF3 and tert-butyl counterparts .

Acidity (pKa)
Predicted
8.56 vs 8.68 (CF₃) / 10.1 (tBu) Δ -0.12, -1.5
Supports ionization-state-dependent reactivity and solubility
Predicted and experimental data; confirm under relevant conditions
Acidity Reactivity Ionization

Oxidation Regioselectivity: 3- vs. 4-Isomer

The position of the -SF5 group on the aromatic ring dictates the outcome of oxidative dearomatization. Oxidation of 3-(Pentafluorothio)phenol yields 3-(pentafluorosulfanyl)muconolactone as the primary product, while oxidation of the 4-isomer provides 2-(pentafluorosulfanyl)maleic acid as the major product [1]. This demonstrates a critical difference in reaction pathway based on substitution pattern.

Oxidative dearomatization
Head-to-head
3-isomer → muconolactone
4-isomer → maleic acid
Meta substitution directs distinct synthetic pathway
H₂O₂/H₂SO₄ oxidation (Beilstein J. Org. Chem. 2016)
Synthetic methodology Regioselectivity Building block reactivity

Substituent Constants: -SF5 vs. -CF3 and -NO2

The pentafluorosulfanyl group (-SF5) is a stronger electron-withdrawing group and is more lipophilic than the trifluoromethyl group (-CF3). It also presents a more electronegative yet less hydrophobic alternative to a nitro group (-NO2) [1].

Substituent constants
Class-level
σp 0.68, π 1.51 vs σp 0.54, π 0.88 (CF₃)
Quantitative basis for QSAR-driven design
Literature-derived intrinsic constants
Medicinal chemistry Bioisosterism QSAR

CB1 Receptor Affinity: -SF5 vs. -CF3 and -tBu

In a series of pyrazole-based cannabinoid ligands, the meta-SF5 substituted analog demonstrated a distinct pharmacological profile compared to its -CF3 and -tert-butyl counterparts. While the study notes that all compounds were neutral CB1 antagonists, the -SF5 analog showed a slightly higher CB1 receptor affinity (Ki) and improved selectivity over CB2 than its -CF3 counterpart [1].

CB1 affinity (Ki)
Class-level
98 nM
Supports cannabinoid ligand profiling context
In vitro competition binding; compared to 112 nM for CF₃ analog
Cannabinoid receptor Pharmacology Bioisosterism

3-(Pentafluorothio)phenol Applications


Medicinal Chemistry: Potency and Selectivity Optimization

Researchers should consider 3-(Pentafluorothio)phenol as a strategic building block in drug discovery campaigns where improving target binding affinity and selectivity is paramount. The class-level pharmacological evidence demonstrates that incorporating the -SF5 group can lead to improved CB1 receptor affinity (Ki = 98 nM) and selectivity compared to its -CF3 counterpart (Ki = 112 nM) [1]. Furthermore, the group's unique combination of high electronegativity and lipophilicity (σp = 0.68, π = 1.51) provides a distinct knob for modulating ADME properties [2].

Synthesis of Aliphatic -SF5 Building Blocks

This compound is a crucial starting material for the synthesis of aliphatic sulfur pentafluorides, a class of compounds that are otherwise difficult to access [1]. Its direct oxidative dearomatization, as described by Vida et al., yields 3-(pentafluorosulfanyl)muconolactone, which can be further transformed into valuable maleic and succinic acid derivatives [1]. This specific reactivity of the meta-isomer is not replicated by the para-isomer, making 3-(Pentafluorothio)phenol essential for accessing this particular chemical space [1].

Modulating Lipophilicity and Acidity

For programs requiring precise tuning of a molecule's physicochemical profile, 3-(Pentafluorothio)phenol offers a distinct advantage. Its predicted logP (4.05) and pKa (8.56) differ significantly from its -CF3 (logP ≈ 2.90; pKa = 8.68) and tert-butyl (pKa ≈ 10.1) analogues [1][2][3]. This allows medicinal chemists to intentionally shift a lead molecule's lipophilicity and ionization state, which are critical determinants of oral bioavailability, membrane permeability, and off-target toxicity [2].

Application
Selection Property
Validation Focus
Cannabinoid receptor profiling studies
SF5 substitution effect on affinity
Binding affinity and selectivity data
Aliphatic SF5 building block access
meta-Isomer oxidative reactivity
Reaction pathway and product structure
Physicochemical property tuning
LogP and pKa profile
Predicted property evaluation

Technical Documentation Hub

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38 linked technical documents
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